N-diethoxyphosphoryl-2,4-dimethylaniline
Description
N-Diethoxyphosphoryl-2,4-dimethylaniline is an organophosphorus derivative of 2,4-dimethylaniline, characterized by a diethoxyphosphoryl group (-PO(OEt)₂) attached to the nitrogen atom.
Properties
CAS No. |
22767-82-4 |
|---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)13-12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
YSPBUSSFSXCIMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=C(C=C(C=C1)C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dimethylaniline and diethyl phosphorochloridate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: 2,4-dimethylaniline is dissolved in an appropriate solvent, such as dichloromethane. Diethyl phosphorochloridate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-diethoxyphosphoryl-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonium salt.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine or phosphonium salts.
Substitution: Substituted arylamines with various functional groups.
Scientific Research Applications
N-diethoxyphosphoryl-2,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-diethoxyphosphoryl-2,4-dimethylaniline involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
N-Formyl-2,4-dimethylaniline (CAS 60397-77-5)
- Molecular Formula: C₉H₁₁NO
- Key Differences :
- The formyl group (-CHO) is less sterically bulky than the diethoxyphosphoryl group, leading to higher reactivity in nucleophilic acyl substitution reactions.
- Electronically, the formyl group is moderately electron-withdrawing, whereas the phosphoryl group is strongly electron-withdrawing, significantly reducing the basicity of the aniline nitrogen .
N,N'-Bis(2,4-dimethylphenyl)methanimidamide (CAS 16596-04-6)
- Molecular Formula : C₁₇H₂₀N₂
- Key Differences :
4-(3-Hexylthiophen-2-yl)-N,N-diphenylaniline (CAS 1194043-98-5)
- Molecular Formula : C₂₈H₂₉NS
- Key Differences: Incorporates a thiophene ring and diphenylamino groups, enabling extended π-conjugation for optoelectronic applications. The hexylthiophene substituent enhances solubility in non-polar solvents, unlike the polar phosphoryl group in N-diethoxyphosphoryl-2,4-dimethylaniline .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | ~C₁₂H₂₁NO₃P | ~276.3 | Not reported | Diethoxyphosphoryl, dimethyl |
| N-Formyl-2,4-dimethylaniline | C₉H₁₁NO | 149.19 | Not reported | Formyl, dimethyl |
| N,N'-Bis(2,4-dimethylphenyl)methanimidamide | C₁₇H₂₀N₂ | 252.36 | Not reported | Methanimidamide |
| 4-(3-Hexylthiophen-2-yl)-N,N-diphenylaniline | C₂₈H₂₉NS | 411.61 | Not reported | Thiophene, diphenylamino |
*Estimated based on structural analogs.
- Thermal Stability : Phosphorylated amines like this compound typically exhibit higher thermal stability compared to formylated analogs due to robust P-O bonding .
- Solubility: The diethoxyphosphoryl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas thiophene-containing analogs (e.g., 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline) favor non-polar solvents .
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